2-Cyclopropoxy-4-methylbenzonitrile
Description
2-Cyclopropoxy-4-methylbenzonitrile is a benzonitrile derivative characterized by a cyclopropoxy substituent at the 2-position and a methyl group at the 4-position of the benzene ring. The compound’s structure combines the electron-withdrawing nitrile group with a strained cyclopropane ring, which may confer unique reactivity and physicochemical properties.
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-cyclopropyloxy-4-methylbenzonitrile |
InChI |
InChI=1S/C11H11NO/c1-8-2-3-9(7-12)11(6-8)13-10-4-5-10/h2-3,6,10H,4-5H2,1H3 |
InChI Key |
MVHDOFICXVDYRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-4-methylbenzonitrile can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzonitrile with cyclopropyl alcohol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an acid catalyst to facilitate the formation of the cyclopropoxy group.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropoxy-4-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst are used.
Substitution: Reagents such as bromine or nitric acid are employed for halogenation and nitration, respectively.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-Cyclopropoxy-4-methylbenzonitrile has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-4-methylbenzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Analysis
- Cyclopropoxy vs. For example, strained cyclopropane rings are known to participate in ring-opening reactions, which could influence metabolic stability or synthetic utility .
- Methyl vs. Bulkier Alkyl Groups: The 4-methyl substituent provides moderate steric hindrance compared to larger groups like ethyl or propyl in analogs such as 2-ethyl-3-(4-ethylphenoxy)-7-hydroxy-4H-chromen-4-one (). This difference may affect lipophilicity, with calculated logP values likely lower for the methyl-substituted compound, enhancing aqueous solubility .
Functional Group Diversity
Nitrile vs. Boronic Ester Derivatives :
Unlike 2-(cyclopropylmethoxy)-5-fluoro-4-(dioxaborolan-2-yl)benzonitrile (), which contains a boronic ester for Suzuki-Miyaura cross-coupling reactions, 2-cyclopropoxy-4-methylbenzonitrile lacks this functionality. This limits its utility in metal-catalyzed coupling but may improve stability under basic or aqueous conditions .Fluorine Substituents :
Fluorinated analogs, such as 2-(cyclopropylmethoxy)-5-fluoroaniline (), exhibit altered electronic properties (e.g., increased electronegativity) and bioavailability. The absence of fluorine in this compound may reduce its metabolic resistance but simplify synthetic pathways .
Table 1: Key Properties of Selected Benzonitrile Derivatives
Reactivity and Stability
- The cyclopropoxy group’s strain may render this compound more reactive toward nucleophiles compared to non-cyclic ether analogs. However, the methyl group at the 4-position could sterically hinder reactions at the benzene ring .
- In contrast, boronic ester-containing analogs () are tailored for cross-coupling but require anhydrous conditions, whereas this compound may exhibit broader solvent compatibility .
Research and Application Insights
- The methyl and nitrile groups in this compound could mimic natural metabolites, enhancing target binding in kinase inhibitors or GPCR modulators .
- Agrochemicals: Ethylphenoxy derivatives () are commonly used in herbicides; the cyclopropoxy variant might offer improved environmental persistence or reduced toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
